

Application Note: High-Resolution Analysis of Triacylglycerols Using Non-Aqueous Reversed-Phase HPLC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Cat. No.: B15573555

[Get Quote](#)

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust non-aqueous reversed-phase high-performance liquid chromatography (NARP-HPLC) method for the comprehensive analysis of triacylglycerols (TAGs). TAGs are a major class of lipids and their detailed characterization is crucial in various fields, including food science, nutrition, and the development of lipid-based drug delivery systems. The protocol described herein provides a high-resolution separation of TAGs based on their equivalent carbon number (ECN), which is a function of the total number of carbon atoms and the degree of unsaturation in the fatty acyl chains. This method is suitable for the qualitative and quantitative analysis of complex TAG mixtures from various sources.

Introduction

Triacylglycerols are esters derived from glycerol and three fatty acids. The diversity of fatty acids in terms of chain length and number of double bonds leads to a vast number of possible TAG molecular species. Non-aqueous reversed-phase high-performance liquid chromatography (NARP-HPLC) is a powerful technique for the separation of these complex mixtures.^[1] The separation in NARP-HPLC is primarily based on the partitioning of the analytes between a non-polar stationary phase and a non-aqueous, moderately polar mobile

phase. The retention of TAGs is influenced by their hydrophobicity, with retention times increasing with the total number of carbon atoms and decreasing with the number of double bonds.[\[2\]](#) This application note provides a detailed protocol for the analysis of TAGs using NARP-HPLC coupled with various detection methods.

Experimental Protocols

Sample Preparation

Accurate and reproducible sample preparation is critical for reliable TAG analysis. The following protocol is a general guideline for the extraction of TAGs from oil or fat samples.[\[3\]](#)

Materials:

- Isopropanol (HPLC Grade)
- Chloroform (HPLC Grade)
- Methanol (HPLC Grade)
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- 0.2 µm PTFE syringe filters
- Autosampler vials

Protocol:

- Sample Weighing/Measurement: Accurately weigh approximately 20 mg of the fat sample or pipette 20 µL of the oil sample into a glass tube.[\[3\]](#)
- Solvent Addition: Add 10 mL of isopropanol or a 2:1 (v/v) mixture of chloroform:methanol. For direct analysis of oils, dissolving 0.5 µL of oil in 1.5 mL of methanol can also be effective.[\[3\]](#)

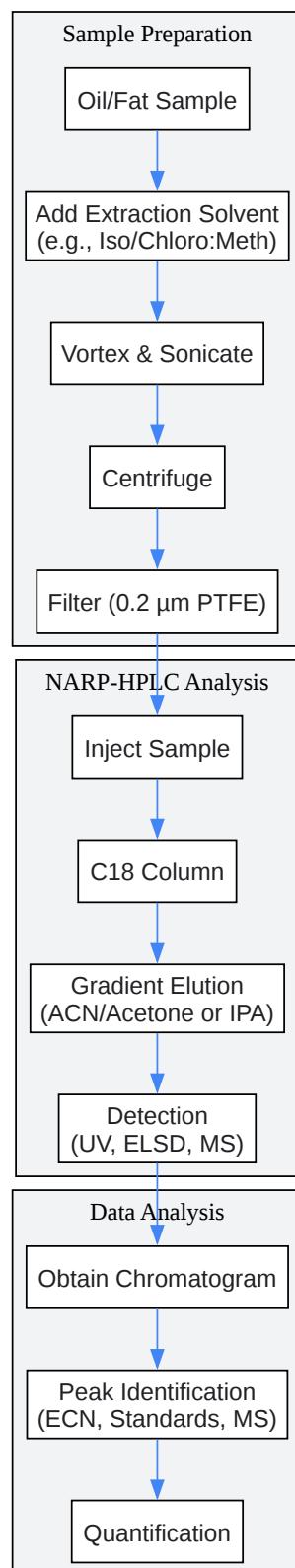
- Dissolution: Vigorously mix the sample using a vortex mixer for 1 minute to ensure complete dissolution.[3]
- Sonication: Place the sample in an ultrasonic bath for 10-15 minutes to aid in the dissolution and extraction of TAGs.
- Clarification: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.[3]
- Filtration: Carefully transfer the supernatant to an autosampler vial through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter.[3]
- Storage: The sample is now ready for injection. If not analyzed immediately, store at -20°C to prevent degradation.[3]

HPLC Instrumentation and Conditions

The following table summarizes the typical instrumental setup and chromatographic conditions for NARP-HPLC analysis of TAGs.

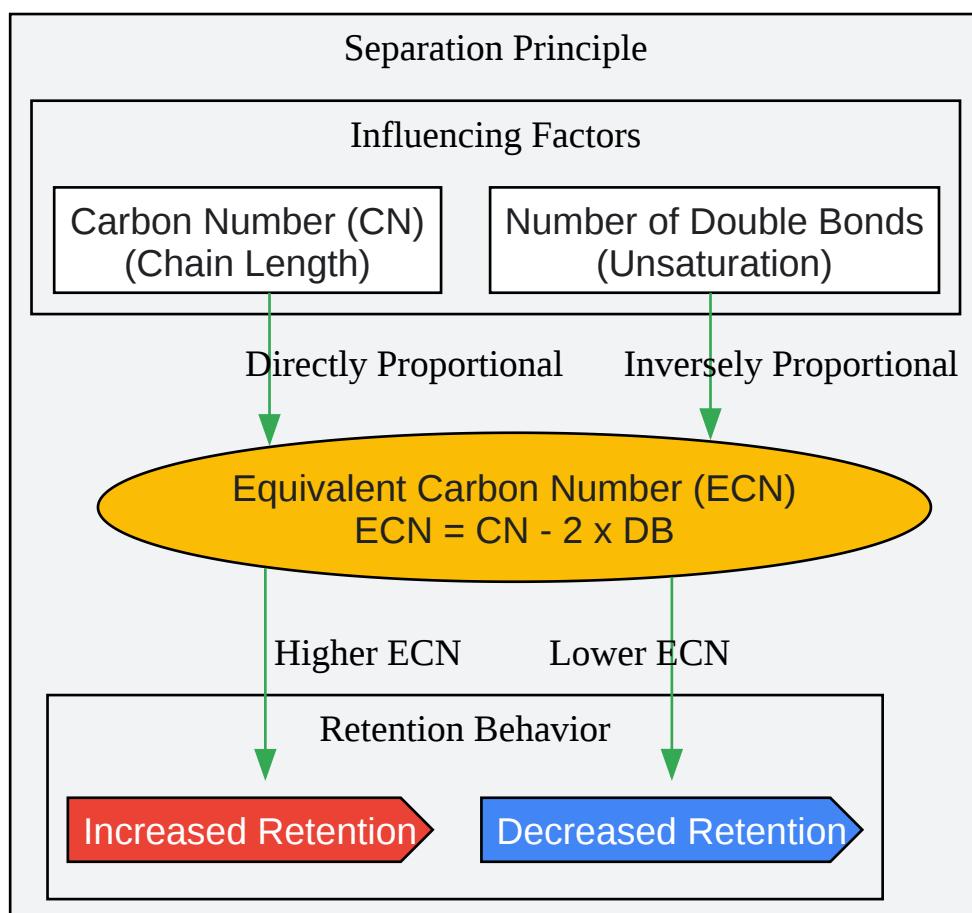
Parameter	Recommended Conditions
HPLC System	A binary or quaternary HPLC system with a degasser, autosampler, and column oven.
Stationary Phase	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[2]
Mobile Phase A	Acetonitrile (ACN)[1][2]
Mobile Phase B	Acetone or Isopropanol (IPA)[2][4]
Gradient Elution	A typical gradient starts with a higher percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B to elute the more retained TAGs. For example, a linear gradient from 10% to 60% B over 40 minutes.[1]
Flow Rate	1.0 mL/min[1]
Column Temperature	30°C[1]
Injection Volume	10-20 μ L
Detection	UV at 205 nm, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) with ESI or APCI source.[2][4][5]

Data Presentation


The retention of triacylglycerols in NARP-HPLC is governed by their Equivalent Carbon Number (ECN), which can be calculated using the formula: ECN = CN - 2xDB, where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds. The following table provides a representative example of the elution order and ECN of common triacylglycerols.

Triacylglycerol (Abbreviation)	Fatty Acid Composition	Equivalent Carbon Number (ECN)	Expected Elution Order
Trilinolenin (LnLnLn)	C18:3, C18:3, C18:3	36	1
Linolenoyl-linoleoyl- olein (LnLO)	C18:3, C18:2, C18:1	40	2
Trilinolein (LLL)	C18:2, C18:2, C18:2	42	3
Palmitoyl-dilinolein (PLL)	C16:0, C18:2, C18:2	44	4
Dioleoyl-linolein (OOL)	C18:1, C18:1, C18:2	46	5
Triolein (OOO)	C18:1, C18:1, C18:1	48	6
Palmitoyl-oleoyl- linolein (POL)	C16:0, C18:1, C18:2	48	6
Palmitoyl-diolein (POO)	C16:0, C18:1, C18:1	50	7
Stearoyl-diolein (SOO)	C18:0, C18:1, C18:1	52	8
Tripalmitin (PPP)	C16:0, C16:0, C16:0	48	6
Tristearin (SSS)	C18:0, C18:0, C18:0	54	9

Note: The exact elution order of TAGs with the same ECN can vary based on the specific stationary phase and mobile phase composition.


Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the NARP-HPLC separation principle.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NARP-HPLC analysis of triacylglycerols.

[Click to download full resolution via product page](#)

Caption: Principle of triacylglycerol separation by NARP-HPLC.

Conclusion

The non-aqueous reversed-phase HPLC method described in this application note provides excellent resolution and reproducibility for the analysis of complex triacylglycerol mixtures. The detailed protocol for sample preparation and the optimized HPLC conditions can be readily implemented in analytical laboratories. The choice of detector, particularly the use of mass spectrometry, can provide valuable structural information for the unambiguous identification of TAG species. This method is a valuable tool for quality control in the food industry, for metabolic studies in biomedical research, and for the characterization of lipid-based formulations in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. aocs.org [aocs.org]
- 3. benchchem.com [benchchem.com]
- 4. youngin.com [youngin.com]
- 5. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: High-Resolution Analysis of Triacylglycerols Using Non-Aqueous Reversed-Phase HPLC]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15573555#non-aqueous-reversed-phase-hplc-method-for-triacylglycerol-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com